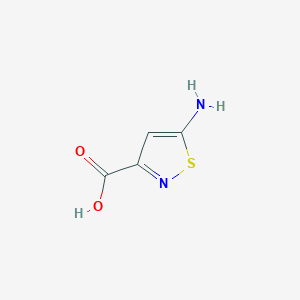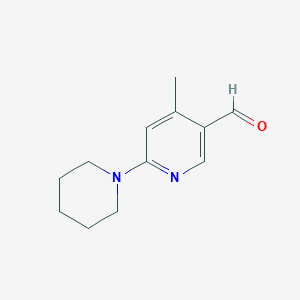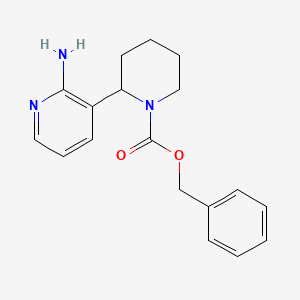![molecular formula C16H14N2O4 B11797859 2-(3-Ethoxy-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11797859.png)
2-(3-Ethoxy-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Ethoxy-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of an ethoxy group, a hydroxyphenyl group, and a carboxylic acid group attached to a benzimidazole core. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxy-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-ethoxy-4-hydroxybenzaldehyde with o-phenylenediamine to form the benzimidazole core. This intermediate is then subjected to carboxylation to introduce the carboxylic acid group at the 6-position of the benzimidazole ring. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance the production rate and consistency of the compound.
化学反応の分析
Types of Reactions
2-(3-Ethoxy-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydrobenzimidazole derivatives, and various substituted benzimidazole compounds.
科学的研究の応用
2-(3-Ethoxy-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Benzimidazole derivatives, including this compound, are investigated for their potential therapeutic effects, such as anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 2-(3-Ethoxy-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, and interference with metabolic processes.
類似化合物との比較
Similar Compounds
- 2-(2-Hydroxyphenyl)benzo[d]oxazole-4-carboxylic acid
- 4-Imidazolecarboxylic acid
- 2-(3-Hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid
Uniqueness
2-(3-Ethoxy-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The combination of functional groups in this compound provides a distinct profile that can be exploited for specific applications in research and industry.
特性
分子式 |
C16H14N2O4 |
|---|---|
分子量 |
298.29 g/mol |
IUPAC名 |
2-(3-ethoxy-4-hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C16H14N2O4/c1-2-22-14-8-9(4-6-13(14)19)15-17-11-5-3-10(16(20)21)7-12(11)18-15/h3-8,19H,2H2,1H3,(H,17,18)(H,20,21) |
InChIキー |
PYSVRWUDXFXWER-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![4-(3-Fluorophenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B11797862.png)
